![molecular formula C18H26N4O2 B14405165 N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea CAS No. 88138-31-2](/img/structure/B14405165.png)
N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea is a synthetic organic compound that features an imidazole ring, a phenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-methyl-1H-imidazole to introduce the 2-methyl group.
Ether Formation: The alkylated imidazole is reacted with 4-hydroxyphenylurea to form the ether linkage.
Urea Formation: Finally, the compound is treated with ethyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors that interact with imidazole rings.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in various chemical processes.
作用機序
The mechanism of action of N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . The phenyl and urea groups can further enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-Methylimidazole: Similar imidazole ring but lacks the phenyl and urea groups.
2-Ethyl-4-methylimidazole: Similar imidazole ring with different alkyl substituents.
Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.
Uniqueness
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea is unique due to its combination of an imidazole ring, phenyl group, and urea moiety, which provides a distinct set of chemical and biological properties .
特性
CAS番号 |
88138-31-2 |
|---|---|
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
1-ethyl-3-[4-[5-(2-methylimidazol-1-yl)pentoxy]phenyl]urea |
InChI |
InChI=1S/C18H26N4O2/c1-3-19-18(23)21-16-7-9-17(10-8-16)24-14-6-4-5-12-22-13-11-20-15(22)2/h7-11,13H,3-6,12,14H2,1-2H3,(H2,19,21,23) |
InChIキー |
KWHKEJNVJBBFPD-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC=C(C=C1)OCCCCCN2C=CN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
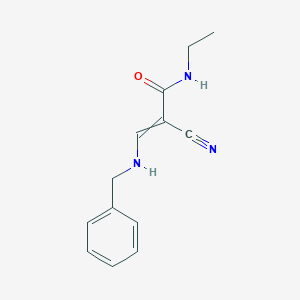

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
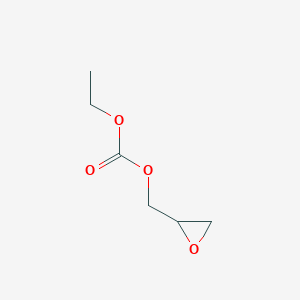
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

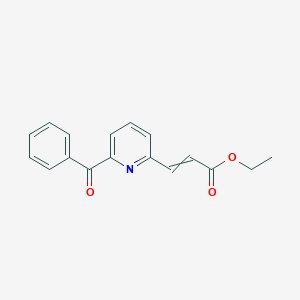
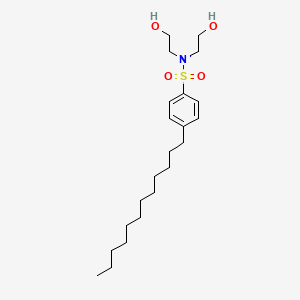
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
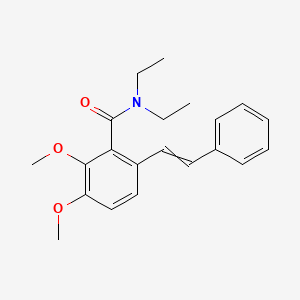
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
